![molecular formula C20H22N2O3 B5695692 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide CAS No. 13433-48-2](/img/structure/B5695692.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide, commonly known as 'DOI,' is a synthetic compound that belongs to the class of hallucinogenic drugs. DOI has been extensively studied for its potential use in scientific research due to its unique pharmacological properties.
Mechanism of Action
DOI acts as a potent agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor. Activation of the 5-HT2A receptor leads to the activation of various signaling pathways, including the phospholipase C pathway, which leads to the release of intracellular calcium. The release of calcium leads to the activation of various downstream signaling pathways, which ultimately leads to the observed physiological effects of DOI.
Biochemical and Physiological Effects:
DOI has been shown to induce various physiological effects, including changes in mood, perception, and hallucinations. DOI has also been shown to induce changes in heart rate, blood pressure, and body temperature. DOI has been shown to induce changes in brain activity, including increased activity in the prefrontal cortex, which is involved in regulating mood and cognition.
Advantages and Limitations for Lab Experiments
DOI has several advantages for use in scientific research, including its potent pharmacological effects, its ability to induce hallucinations, and its potential use in studying the central nervous system. However, DOI also has several limitations, including its potential for abuse and its potential for inducing adverse effects, such as anxiety, paranoia, and psychosis.
Future Directions
There are several future directions for research related to DOI, including its potential use in studying the effects of serotonin on the brain, its potential use in studying the effects of hallucinogenic drugs on the brain, and its potential use in developing new drugs for the treatment of mood disorders and other psychiatric disorders. Additionally, future research may focus on developing new methods for synthesizing DOI and other related compounds, as well as developing new methods for studying the pharmacological effects of DOI.
Synthesis Methods
DOI can be synthesized using various methods, including the condensation reaction between 2-(1H-indol-3-yl)acetic acid and 2-(3,4-dimethoxyphenyl)ethylamine. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride or oxalyl chloride, and a catalyst, such as triethylamine. The resulting product is purified using column chromatography to obtain pure DOI.
Scientific Research Applications
DOI has been extensively used in scientific research for its potential use in studying the central nervous system. DOI is a potent agonist of the serotonin 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. DOI has been used to study the effects of serotonin on the brain, including its role in regulating mood, perception, and hallucinations.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-24-18-8-7-14(11-19(18)25-2)9-10-21-20(23)12-15-13-22-17-6-4-3-5-16(15)17/h3-8,11,13,22H,9-10,12H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGRVDMHOJQJFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CNC3=CC=CC=C32)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210914 | |
Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-indole-3-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide | |
CAS RN |
13433-48-2 | |
Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-indole-3-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13433-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-indole-3-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.